TAAR5 Receptor Agonist Activity: EC50 >10,000 nM Demonstrates Favorable Selectivity Profile
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine exhibits extremely weak agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5), with an EC50 value greater than 10,000 nM [1]. This is in stark contrast to many structurally related amines and other biogenic amines which often display potent activity at TAARs, and also differs from the high-affinity GluN2B antagonism (Ki = 7.9-10 nM) observed for certain 7-amine-substituted benzo[7]annulene analogs [2].
| Evidence Dimension | Agonist activity at TAAR5 receptor |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | GluN2B antagonists of the 7-amine benzo[7]annulene series (e.g., compound 23a): Ki = 7.9 nM at GluN2B-containing NMDA receptors [2]. |
| Quantified Difference | Target compound shows >1266-fold lower potency at TAAR5 compared to the high-affinity GluN2B binding of a 7-amine analog. |
| Conditions | Agonist activity at mouse TAAR5 expressed in HEK293 cells, assessed as cAMP accumulation after 20 minutes by BRET assay [1]. |
Why This Matters
This quantitative selectivity data is crucial for neuroscientists developing targeted therapies or probes, as it minimizes confounding effects from TAAR5 modulation, a key liability of related amine scaffolds.
- [1] BindingDB. (n.d.). BDBM50227351 (CHEMBL3628706): Agonist activity at mouse TAAR5. View Source
- [2] Benner, A., Bonifazi, A., Shirataki, C., Temme, L., Schepmann, D., Quaglia, W., ... & Wünsch, B. (2014). GluN2B-selective N-methyl-d-aspartate (NMDA) receptor antagonists derived from 3-benzazepines: Synthesis and pharmacological evaluation of benzo[7]annulen-7-amines. ChemMedChem, 9(4), 741-751. View Source
